5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It can be inferred that as a purine analogue, it may interfere with purine metabolism, potentially inhibiting the synthesis of dna, rna, and proteins .
Biochemical Pathways
Given its similarity to other pyrazolo[1,5-a]pyrimidines, it is likely to affect pathways related to purine metabolism .
Result of Action
Similar compounds have been reported to exhibit antitrypanosomal activity .
Action Environment
Similar compounds have been reported to exhibit excellent thermal stability .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that 5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine may interact with enzymes, proteins, and other biomolecules involved in purine metabolism.
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors . This suggests that this compound may exert its effects at the molecular level through interactions with light-sensitive biomolecules.
Temporal Effects in Laboratory Settings
It is known that pyrazolo[1,5-a]pyrimidines can have good solid-state emission intensities . This suggests that this compound may have stable optical properties over time.
Metabolic Pathways
Given that pyrazolo[1,5-a]pyrimidines are purine analogues , it is possible that this compound may interact with enzymes or cofactors involved in purine metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 4-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF at elevated temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against various enzymes.
Thioglycoside derivatives: Exhibits cytotoxic activities against cancer cell lines.
Uniqueness
5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain enzymes. This makes it a valuable compound for targeted therapeutic applications and as a lead compound for drug development .
Properties
IUPAC Name |
5-methyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-13-11-17(22-15-7-9-19-10-8-15)23-18(21-13)16(12-20-23)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEQOSONBFFQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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